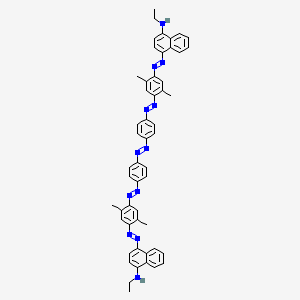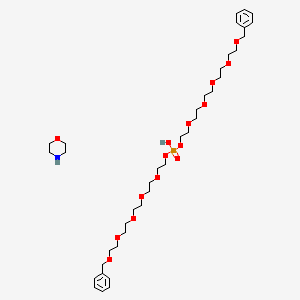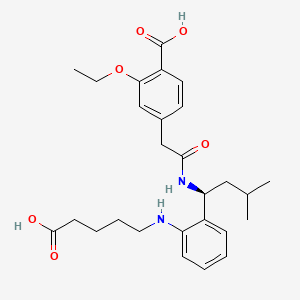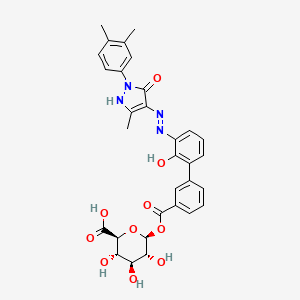
3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(3-((aminoiminomethyl)thio)-1-oxopropyl)-, dichloride, dihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,12-Diaza-6,9-diazoniadispiro(5252)hexadecane, 3,12-bis(3-((aminoiminomethyl)thio)-1-oxopropyl)-, dichloride, dihydrobromide is a complex organic compound with significant applications in various scientific fields
Vorbereitungsmethoden
The synthesis of 3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(3-((aminoiminomethyl)thio)-1-oxopropyl)-, dichloride, dihydrobromide involves multiple steps. The synthetic route typically includes the reaction of diaza compounds with specific reagents under controlled conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(3-((aminoiminomethyl)thio)-1-oxopropyl)-, dichloride, dihydrobromide has numerous applications in scientific research. It is used in medicinal chemistry for the development of new therapeutic agents. In biology, it is studied for its potential effects on cellular processes. Industrial applications include its use as a catalyst in chemical reactions and as a component in specialized materials .
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved in its action are complex and depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(3-((aminoiminomethyl)thio)-1-oxopropyl)-, dichloride, dihydrobromide stands out due to its unique structural features and versatile applications. Similar compounds include 3,12-Bis(2-chloroethyl)-3,12-diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane dichloride and 3,12-Bis(3-chloro-2-hydroxypropyl)-3,12-diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane dichloride .
Eigenschaften
CAS-Nummer |
111854-45-6 |
|---|---|
Molekularformel |
C20H40Br2Cl2N8O2S2 |
Molekulargewicht |
719.4 g/mol |
IUPAC-Name |
[3-[12-(3-carbamimidoylsulfanylpropanoyl)-3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecan-3-yl]-3-oxopropyl] carbamimidothioate;dichloride;dihydrobromide |
InChI |
InChI=1S/C20H38N8O2S2.2BrH.2ClH/c21-19(22)31-15-1-17(29)25-3-7-27(8-4-25)11-13-28(14-12-27)9-5-26(6-10-28)18(30)2-16-32-20(23)24;;;;/h1-16H2,(H3,21,22)(H3,23,24);4*1H/q+2;;;;/p-2 |
InChI-Schlüssel |
QXDRUJMEAFXHJQ-UHFFFAOYSA-L |
Kanonische SMILES |
C1C[N+]2(CCN1C(=O)CCSC(=N)N)CC[N+]3(CCN(CC3)C(=O)CCSC(=N)N)CC2.[Cl-].[Cl-].Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















